molecular formula C31H64O2 B3048454 1,3-Propanediol, 2,2-ditetradecyl- CAS No. 170025-79-3

1,3-Propanediol, 2,2-ditetradecyl-

Cat. No.: B3048454
CAS No.: 170025-79-3
M. Wt: 468.8 g/mol
InChI Key: JHBDKLTWMBXICR-UHFFFAOYSA-N
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Description

1,3-Propanediol, 2,2-ditetradecyl- is an organic compound with the molecular formula C31H64O2. It is a derivative of 1,3-propanediol where two hydrogen atoms are replaced by tetradecyl groups. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Propanediol, 2,2-ditetradecyl- can be synthesized through several methods. One common approach involves the reaction of 1,3-propanediol with tetradecyl bromide in the presence of a strong base such as sodium hydride. The reaction typically occurs in an aprotic solvent like dimethyl sulfoxide (DMSO) under reflux conditions. The product is then purified through distillation or recrystallization.

Industrial Production Methods

Industrial production of 1,3-Propanediol, 2,2-ditetradecyl- often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as:

    Preparation of 1,3-Propanediol: This can be achieved through the hydration of acrolein or the hydroformylation of ethylene oxide followed by hydrogenation.

    Alkylation: The 1,3-propanediol is then reacted with tetradecyl halides under controlled conditions to produce the desired compound.

Chemical Reactions Analysis

Types of Reactions

1,3-Propanediol, 2,2-ditetradecyl- undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert it back to simpler alcohols.

    Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3).

Major Products

    Oxidation: Produces aldehydes or carboxylic acids.

    Reduction: Produces simpler alcohols.

    Substitution: Produces alkyl halides or other substituted derivatives.

Scientific Research Applications

1,3-Propanediol, 2,2-ditetradecyl- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biological systems and as a precursor for bioactive compounds.

    Medicine: Explored for its potential therapeutic properties and as a component in drug delivery systems.

    Industry: Utilized in the production of polymers, surfactants, and lubricants.

Mechanism of Action

The mechanism of action of 1,3-Propanediol, 2,2-ditetradecyl- involves its interaction with various molecular targets. In biological systems, it may interact with enzymes and receptors, influencing metabolic pathways. The tetradecyl groups enhance its hydrophobic interactions, making it effective in disrupting lipid membranes and altering cell signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    1,3-Propanediol: A simpler diol with similar chemical properties but lacking the long alkyl chains.

    2,2-Dimethyl-1,3-propanediol: Another derivative with different alkyl groups.

Uniqueness

1,3-Propanediol, 2,2-ditetradecyl- is unique due to its long tetradecyl chains, which impart distinct hydrophobic properties. This makes it particularly useful in applications requiring amphiphilic molecules, such as surfactants and emulsifiers.

Properties

IUPAC Name

2,2-di(tetradecyl)propane-1,3-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H64O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-31(29-32,30-33)28-26-24-22-20-18-16-14-12-10-8-6-4-2/h32-33H,3-30H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHBDKLTWMBXICR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCC(CCCCCCCCCCCCCC)(CO)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H64O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70622612
Record name 2,2-Ditetradecylpropane-1,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70622612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

468.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

170025-79-3
Record name 2,2-Ditetradecylpropane-1,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70622612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

LAH (9.68 mmol) is added to a diethyl-2,2-ditetradecylmalonate (2.42 mmol) solution in THF at rt and the reaction mixture is heated under reflux for 2 h. The reaction mixture is quenched with 1 M HCl solution and stirred for 30 min. The aqueous layer is extracted with diethyl ether two times. The combined organic layers are washed with a dilute HCl solution and brine, and then dried over anhydrous magnesium sulfate. Solvents are evaporated under vacuum. The reaction afforded 2,2-ditetradecyl-1,3-propanediol in 91% yield 1H NMR (300 MHz, CDCl3): δ 3.57 (s, 4H, CH2O), 1.38-1.15 (m), 0.88 (t, 6H, J=8.0 Hz).
Name
Quantity
9.68 mmol
Type
reactant
Reaction Step One
Name
diethyl-2,2-ditetradecylmalonate
Quantity
2.42 mmol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

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